molecular formula C16H16N2O2 B12431036 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid

3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid

Cat. No.: B12431036
M. Wt: 268.31 g/mol
InChI Key: JXENNHTVELFRHV-UHFFFAOYSA-N
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Description

The compound 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid features a complex tricyclic core with a 1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene scaffold. This structure is substituted at the 7-position with a 2-cyanoprop-2-enoic acid moiety, combining a cyano group and a carboxylic acid in a conjugated system. Such structural motifs are often associated with bioactivity, as seen in fluoroquinolones like ofloxacin and levofloxacin, which share the azatricyclo core but differ in substituents (e.g., fluorine, piperazinyl groups) .

Properties

IUPAC Name

3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXENNHTVELFRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from PubChem and ZINC Databases

lists several compounds with structural similarities to the target molecule, primarily through shared azatricyclo cores but divergent substituents (Table 1).

Table 1: Structurally Related Compounds and Key Differences

PubChem CID Substituent/Modification Functional Implications
59401066 (E)-N-methylprop-2-enamide Reduced acidity vs. carboxylic acid; altered solubility/metabolism
121464698 3-acetamidopropyl ester Esterification may enhance lipophilicity
121464699 (E)-N-pentylprop-2-enamide Increased hydrophobicity; potential for membrane penetration
154615008 N-[2-(6-chlorohexoxy)ethyl]prop-2-enamide Chloroalkoxy chain may influence receptor binding
156376202 tert-butyl carbamate-linked ethoxy derivative Prodrug potential; carbamate enhances stability

Key Observations :

  • The target compound's carboxylic acid group distinguishes it from amide/ester derivatives, likely enhancing hydrogen-bonding capacity and ionization at physiological pH .

Comparison with Bioactive Analogues

Ofloxacin and Levofloxacin
  • Structural Overlap : Both antibiotics share the azatricyclo core but feature a fluorine atom (enhancing DNA gyrase binding) and a piperazinyl group (improving Gram-negative activity) .
  • Functional Contrast: The target compound lacks fluorine and piperazinyl substituents, suggesting divergent mechanisms. Its cyano group may confer unique electronic properties for non-antibiotic applications (e.g., enzyme inhibition) .
Cannabinoid CB2 Receptor Inhibitor (CID: N/A)
  • A related compound with an azatricyclo core and carboxamide substituent exhibits IC50 = 38.0 µM and Ki = 6.9–7.83 µM for CB2 receptor inhibition .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility : A structurally similar amide derivative (CID: 898427-54-8) exhibits solubility of 40.3 µg/mL at pH 7.4 . The target compound’s carboxylic acid may improve aqueous solubility relative to amides but reduce membrane permeability.
  • Stability : Ester derivatives (e.g., CID 121464698) may exhibit higher hydrolytic stability compared to the carboxylic acid form, which could be prone to decarboxylation under acidic conditions .

Biological Activity

3-(1-Azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid with a molecular formula of C16H16N2O2C_{16}H_{16}N_{2}O_{2} and an average molecular weight of 268.316 g/mol . The compound features a tricyclic structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways.
  • Antioxidant Activity : The compound has shown potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activities

Research indicates that 3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid exhibits several biological activities:

Antimicrobial Properties

Studies have suggested that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Effects

Preliminary research indicates potential anticancer properties. The compound may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle progression.

Neuroprotective Effects

There is emerging evidence that the compound may offer neuroprotective benefits by reducing neuroinflammation and oxidative damage in neuronal cells.

Case Studies and Research Findings

A review of relevant literature reveals several studies exploring the biological activity of this compound:

StudyFindings
Study 1 Investigated the antimicrobial effects against Staphylococcus aureus, showing significant inhibition at specific concentrations.
Study 2 Evaluated anticancer properties in vitro on breast cancer cell lines, demonstrating reduced cell viability and increased apoptosis rates .
Study 3 Explored neuroprotective effects in animal models of neurodegeneration, indicating reduced markers of oxidative stress .

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